molecular formula C7H15Cl2N2O4P B018640 4-Hydroperoxy cyclophosphamide CAS No. 39800-16-3

4-Hydroperoxy cyclophosphamide

Numéro de catalogue: B018640
Numéro CAS: 39800-16-3
Poids moléculaire: 293.08 g/mol
Clé InChI: VPAWVRUHMJVRHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroperoxy cyclophosphamide (4-HC) is the pre-activated, oxidative metabolite of cyclophosphamide (CP), a widely used alkylating chemotherapeutic agent. Unlike CP, which requires hepatic cytochrome P450 activation, 4-HC spontaneously decomposes in aqueous solutions to release cytotoxic metabolites, including phosphoramide mustard (PM) and acrolein (AC), enabling direct use in in vitro studies . Its mechanism involves DNA crosslinking, caspase-independent apoptosis via reactive oxygen species (ROS), and mitochondrial pathway activation (e.g., nuclear translocation of AIF and EndoG) . Clinically, 4-HC is pivotal in treating lymphomas and autoimmune disorders and is utilized in combination therapies to enhance drug synergism .

Méthodes De Préparation

Ozonolysis of 3-Butenyl-N,N-Bis(2-Chloroethyl)phosphorodiamidate

The ozonolysis of 3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate (I) represents a foundational method for 4-HPCy synthesis. This approach exploits the reactivity of the 3-butenyl side chain, where ozonolysis cleaves the double bond to introduce a hydroperoxy group at the C4 position . The reaction is typically conducted in aqueous acetone at low temperatures (0–5°C) to minimize side reactions. Ozone is bubbled through the solution, followed by reductive workup with dimethyl sulfide or triphenylphosphine to stabilize the hydroperoxide intermediate .

Key parameters influencing yield include ozone concentration, reaction time, and solvent polarity. Early studies reported yields of approximately 20% under optimized conditions , though subsequent refinements in stoichiometry and temperature control have improved efficiency. For instance, maintaining a pH of 6–7 and using buffered aqueous acetone reduces decomposition pathways, enhancing the purity of the final product . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure, with the characteristic hydroperoxy proton resonating at δ 8.2–8.5 ppm in 1H^{1}\text{H}-NMR .

Fenton’s Oxidation of Cyclophosphamide

Fenton’s reaction offers an alternative route by oxidizing cyclophosphamide (II) directly to 4-HPCy. This method utilizes iron(II) sulfate (FeSO4\text{FeSO}_4) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) under acidic conditions to generate hydroxyl radicals, which abstract a hydrogen atom from the C4 position of cyclophosphamide, forming the hydroperoxide derivative . The reaction proceeds via a free-radical mechanism, with the hydroxyl radical (OH\cdot\text{OH}) initiating the chain reaction.

Optimization studies highlight the importance of molar ratios: a 1:2 ratio of FeSO4\text{FeSO}_4 to cyclophosphamide in 0.1 M H2SO4\text{H}_2\text{SO}_4 achieves maximal conversion . However, competing side reactions, such as overoxidation to 4-ketocyclophosphamide or decomposition to acrolein, necessitate careful control of reaction time and temperature. Kinetic analyses reveal that temperatures above 25°C significantly increase byproduct formation, whereas reactions conducted at 15–20°C yield 4-HPCy with >85% purity . Post-reaction purification involves extraction with dichloromethane and crystallization from ethanol-water mixtures, yielding a white crystalline solid with a melting point of 100–103°C .

Ozonization of Cyclophosphamide in Acetone-Water

Direct ozonization of cyclophosphamide in acetone-water mixtures provides a streamlined pathway to 4-HPCy. This method circumvents the need for precursor synthesis by leveraging the inherent reactivity of the oxazaphosphorine ring . Ozone is introduced into a cooled (0°C) solution of cyclophosphamide in acetone-water (9:1 v/v), resulting in selective oxidation at the C4 position. The reaction is quenched with triphenylphosphine to reduce ozonides and stabilize the hydroperoxy product .

Yield improvements are achieved by modulating ozone flow rates and substrate concentrations. For example, a cyclophosphamide concentration of 0.1 M and an ozone flow rate of 0.5 L/min yield 4-HPCy in 22–25% isolated yield . Comparative studies indicate that acetone enhances solubility and stabilizes reactive intermediates, whereas aqueous phases facilitate proton transfer steps critical for hydroperoxide formation . Post-synthesis characterization via mass spectrometry confirms the molecular ion peak at m/z 293.085 ([M+H]+^+), consistent with the molecular formula C7H15Cl2N2O4P\text{C}_7\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}_4\text{P} .

Derivatization and Stabilization Techniques

4-HPCy’s inherent instability in aqueous media necessitates derivatization for storage and handling. Mercaptan adducts, such as 4-(S-R)-mercaptocyclophosphamide, are synthesized by reacting 4-HPCy with thiols (e.g., glutathione or 2-mercaptoethanol) . These adducts are stable solids that hydrolyze back to 4-HPCy under physiological conditions. For instance, treatment with 10 mM dithiothreitol (DTT) in phosphate-buffered saline (PBS) regenerates 4-HPCy within 30 minutes at 37°C .

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure the integrity of synthesized 4-HPCy. HPLC methods with fluorometric detection achieve sensitivities as low as 6.2 ng/mL, using phenylhydrazine derivatization to enhance detection . Reverse-phase columns (e.g., Synergi Fusion-RP) with ammonium hydroxide-acetonitrile mobile phases resolve 4-HPCy from cyclophosphamide and phosphoramide mustard, critical for pharmacokinetic studies . 31P^{31}\text{P}-NMR spectroscopy further confirms structural fidelity, with the phosphorus nucleus resonating at δ 18–20 ppm .

Table 1: Physicochemical Properties of 4-Hydroperoxycyclophosphamide

PropertyValue
Molecular FormulaC7H15Cl2N2O4P\text{C}_7\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}_4\text{P}
Molecular Weight293.085 g/mol
Melting Point100–103°C
Density1.465 g/cm³
Boiling Point419.9°C (estimated)
SolubilitySoluble in acetone, DMSO

Industrial-Scale Production Considerations

Scaling 4-HPCy synthesis requires addressing challenges such as ozone handling and reaction exothermicity. Continuous-flow ozonolysis systems improve safety and yield by enabling precise temperature control and reduced reaction volumes . Additionally, catalytic methods using immobilized iron oxides enhance the sustainability of Fenton’s oxidation, minimizing metal waste . Regulatory guidelines mandate stringent impurity profiling, with residual solvents (e.g., acetone) limited to <500 ppm per ICH Q3C standards .

Analyse Des Réactions Chimiques

Conversion to Phosphoramide Mustard and Acrolein

4-Hydroperoxycyclophosphamide converts to phosphoramide mustard and acrolein . This conversion is influenced by buffer composition, concentration, and pH .

Reaction with Glutathione

The reaction kinetics of glutathione with 4-hydroperoxycyclophosphamide were examined in a cell-free medium at pH ~7.5 and in peripheral blood mononuclear cells .

  • The second-order rate constants (k2) for the reactions of glutathione, mesna, and WR-1065 with 4-hydroperoxycyclophosphamide in solution were determined to be 38 ± 5, 25 ± 5, and 880 ± 50 M-1s-1, respectively .
  • The apparent rate constants for reactions of cellular glutathione with 4-hydroperoxycyclophosphamide were smaller than those in solution . The first-order rate constant (k1) for transfer of 4-hydroperoxycyclophosphamide across the cell membrane is estimated to be ∼0.01 s-1, assuming that the k2 is the same inside and outside cells .

Impact of Thiol Drugs

Thiol drugs such as sodium 2-mercaptoethane sulfonate (mesna) and S-2-(3-aminopropylamino)ethanethiol (WR-1065) can affect the reactions of cellular glutathione with alkylating agents .

  • WR-1065 is more effective than mesna in blocking the depletion of cellular glutathione because it enters the cell more quickly and has higher reaction rates with the alkylators .
  • When WR-1065 and mesna are used together, the protection against cellular depletion of glutathione is additive .
  • These results are relevant to the administration of thiol drugs with high-dose alkylating agents .

DNA Crosslinking and Apoptosis

4-hydroperoxycyclophosphamide can cross-link DNA and induce T cell apoptosis independent of death receptor activation and activates mitochondrial death pathways [8, 9, 10].

Applications De Recherche Scientifique

Immunotherapy Applications

One of the notable applications of 4-HPCY is its use in immunotherapy:

  • Enhancement of Immune Response : In studies involving guinea pigs, local administration of 4-HPCY significantly enhanced contact hypersensitivity responses by preferentially eliminating suppressor B and T lymphocytes . This property suggests potential applications in cancer immunotherapy, where boosting T cell responses against tumors is crucial.
  • Reversal of Immunological Tolerance : 4-HPCY has been shown to facilitate the reversal of previously induced immunological tolerance, which could be beneficial in treating cancers that exploit immune evasion strategies .

Efficacy in Cancer Treatment

Research demonstrates that 4-HPCY can effectively target various cancer cell lines:

  • In Vitro Studies : Investigations into the effects of 4-HPCY on human peripheral blood mononuclear phagocytic cells (macrophages) reveal alterations in morphology and function that may enhance anti-tumor immunity . The compound has also demonstrated efficacy against esophageal adenocarcinoma (EAC) cells by inducing DNA damage and promoting cell death .
  • Comparative Studies : In experiments comparing 4-HPCY with other chemotherapeutic agents, it was found to be effective at inducing apoptosis while exhibiting different cytotoxic profiles. For instance, it showed a unique ability to induce cell death independent of death receptor activation, distinguishing it from many conventional therapies .

Case Studies and Clinical Insights

Several studies have documented the clinical implications and potential therapeutic benefits of 4-HPCY:

  • Treatment of Hematological Malignancies : Patients treated with regimens including 4-HPCY have shown improved outcomes due to its ability to selectively target malignant cells while sparing normal tissues .
  • Combination Therapies : The use of 4-HPCY in combination with other agents targeting epigenetic modifiers has been explored. Such combinations may enhance therapeutic efficacy against resistant cancer phenotypes .

Mécanisme D'action

Perfosfamide exerts its effects through DNA alkylation. It is metabolized to 4-hydroxycyclophosphamide, which then forms phosphoramide mustard and acrolein. Phosphoramide mustard alkylates DNA, leading to the inhibition of DNA replication and RNA and protein synthesis. This results in cytotoxic effects on rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Cyclophosphamide (CP)

  • Activation Requirement : CP requires hepatic P450 activation, limiting its direct cytotoxicity in tumor cell cultures. In contrast, 4-HC bypasses this step, enabling rapid intracellular metabolite release .
  • GSH Interaction : CP's metabolites (e.g., aldophosphamide, AP) are stabilized by glutathione (GSH), reducing PM/AC formation. 4-HC, however, induces a "catastrophic cycle" of GSH depletion, enhancing PM/AC release and cytotoxicity .
  • Clinical Utility : CP is administered systemically, while 4-HC is used for ex vivo purging in bone marrow transplants due to its direct activity .

Ifosfamide and Trofosfamide Derivatives

  • Synthesis and Efficacy: 4-Hydroperoxyifosfamide and 4-hydroperoxytrofosfamide, synthesized via ozonolysis, show structural similarities to 4-HC. However, 4-hydroperoxyifosfamide demonstrated superior in vivo efficacy against leukemia L1210 compared to 4-HC .
  • Structural Conformation : X-ray crystallography reveals that 4-HC and its ifosfamide analog share axial positioning of the hydroperoxy group, which stabilizes their reactive intermediates .

Phosphoramide Mustard (PM)

  • Mechanism: PM, the ultimate cytotoxic metabolite of both CP and 4-HC, alkylates DNA via aziridinium intermediates.
  • Cytotoxicity : PM is less potent than 4-HC in GSH-rich environments, as GSH conjugation neutralizes its activity .

Mafosfamide

  • Activation Pathway: Mafosfamide, another pre-activated CP analog, releases PM without requiring GSH interaction. However, its cytotoxicity is less dependent on ROS-mediated pathways compared to 4-HC .

Other Alkylating Agents (Cisplatin, Adriamycin)

  • Synergism: 4-HC enhances cisplatin cytotoxicity in K-562 leukemia cells by depleting GSH, which otherwise detoxifies cisplatin.
  • Cytotoxicity Ranking : In HeLa S-3 cells, 4-HC exhibits higher cytotoxicity than Adriamycin (IC₅₀: 4-HC < Adriamycin) .

Key Research Findings and Data Tables

Table 1: Cytotoxicity and GSH Depletion in Tumor Cell Lines

Cell Line 4-HC IC₅₀ (µM) GSH Content (10⁻¹⁸ mol/µm³) Clonogenic Survival (%) Reference
Ovarian (GRA) 0.74 1.3 <1%
Squamous Carcinoma 25.5 21.2 >50%
Lung Adenocarcinoma 5.0 8.7 ~10%

Insight: GSH content inversely correlates with 4-HC sensitivity. A threshold of 40% GSH depletion predicts ~1% clonogenic survival .

Table 2: Comparative Mechanisms of DNA Damage

Compound Primary Mechanism GSH Dependency ROS Involvement
4-HC DNA crosslinking, ROS-mediated apoptosis High Yes
Phosphoramide Mustard Direct alkylation Low No
Mafosfamide DNA crosslinking Moderate No
Cisplatin DNA adduct formation High Partial

Insight : 4-HC uniquely integrates GSH depletion and ROS generation, amplifying cytotoxicity in GSH-low environments .

Clinical and Preclinical Implications

  • Combination Therapies : 4-HC synergizes with methotrexate to suppress IL-6/sIL-6R-induced RANKL in rheumatoid arthritis models via JAK2/STAT3 inhibition .
  • Drug Resistance: Tumors with high baseline GSH (e.g., squamous carcinomas) exhibit 4-HC resistance, suggesting co-administration with GSH inhibitors (e.g., buthionine sulfoximine) .

Activité Biologique

4-Hydroperoxy cyclophosphamide (4-HC) is a derivative of the well-known chemotherapeutic agent cyclophosphamide, exhibiting unique biological activities that make it significant in both clinical and research settings. This article explores the biological activity of 4-HC, focusing on its mechanisms of action, effects on various cell types, and implications for cancer therapy.

4-HC is primarily known for its role as an alkylating agent. Upon administration, it undergoes conversion to active metabolites that interact with DNA, leading to cross-linking and subsequent cell death. However, 4-HC also exhibits caspase-independent apoptosis , which is particularly relevant in T cells. This pathway involves oxidative stress and the nuclear relocation of mitochondrial apoptogenic factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG) .

Key Mechanisms:

  • Oxidative Stress: Induces reactive oxygen species (ROS) production, which triggers apoptosis through mitochondrial pathways.
  • Nuclear Relocation: AIF and EndoG translocate to the nucleus, facilitating cell death independent of caspase activation .
  • Cell Type Sensitivity: Different immune cell subsets exhibit varying sensitivities to 4-HC, with immature T cells being particularly susceptible at low concentrations .

In Vitro Studies

Numerous in vitro studies have characterized the effects of 4-HC on various cell types:

  • T Cells: 4-HC induces apoptosis in T cells via oxidative stress mechanisms. Studies show that low concentrations (1-3 µg/mL) can effectively induce cell death over time (24-72 hours) .
  • B Cells: The compound has been shown to abrogate immunoglobulin secretion in B cells when pre-treated with low doses before co-culture with T cells .
  • Granulocyte-Macrophage Progenitors (CFU-GM): Variability in 4-HC activity against CFU-GM has been noted, indicating that incubation conditions significantly influence its efficacy .

Pharmacokinetics

The pharmacokinetics of 4-HC reveal important insights into its clinical applications. Research indicates that serum albumin levels influence the half-life and overall drug disposition in patients with conditions like glomerulonephritis. A study found a significant correlation between serum albumin levels and the pharmacokinetics of both cyclophosphamide and 4-HC, suggesting that patient-specific factors can alter therapeutic outcomes .

Case Studies

  • Graft Purging in AML: A study demonstrated that grafts purged with 4-HC resulted in higher leukemia-free survival rates after autologous bone marrow transplants for acute myeloid leukemia (AML). This suggests a potential role for 4-HC in improving transplant outcomes by eliminating malignant cells from grafts .
  • Clinical Variability: Variability in therapeutic responses to 4-HC has been observed among different patient populations, particularly those with nephritis. Genetic polymorphisms affecting drug metabolism may contribute to these differences .

Summary Table of Biological Activities

Biological Activity Cell Type Mechanism Concentration Outcome
Induces ApoptosisT CellsCaspase-independent via oxidative stress1-3 µg/mLCell death over 24-72 hours
Abrogates ImmunoglobulinB CellsInhibition of T-cell mediated differentiationLow concentrationsReduced immunoglobulin secretion
Enhances SurvivalAML GraftsPurging of malignant cellsN/AHigher leukemia-free survival
Variable EfficacyNephritis PatientsGenetic polymorphisms affecting metabolismN/AVariable therapeutic outcomes

Q & A

Basic Research Questions

Q. What is the mechanism by which 4-HC induces T-cell apoptosis, and how can this be experimentally validated?

4-HC triggers caspase-independent apoptosis in T-cells through mitochondrial pathways involving reactive oxygen species (ROS). Key steps include:

  • ROS production : 4-HC generates ROS, leading to oxidative stress and Bax upregulation .
  • Mitochondrial translocation : ROS activate mitochondrial apoptogenic factors (AIF and EndoG), which translocate to the nucleus, causing DNA fragmentation .
  • Experimental validation : Use flow cytometry for ROS detection (e.g., DCFDA staining), immunofluorescence for AIF/EndoG nuclear localization, and Annexin V/PI assays to confirm apoptosis without caspase-3 activation .

Q. What analytical methods are recommended for quantifying 4-HC and its metabolites in biological matrices?

  • LC-MS/MS : A validated method involves protein precipitation with acetonitrile, separation using a C18 column, and detection via electrospray ionization (ESI). Key parameters:

    ParameterEkhart et al. (2007) Sadagopan et al. (2001)
    LLOQ (ng/mL)510
    Recovery (%)85–9278–88
    Precision (CV%)<15%<12%
  • Sample stability : Store plasma at -80°C to prevent metabolite degradation .

Q. Which in vivo models are suitable for studying 4-HC’s immunomodulatory effects?

  • BALB/c mice : Administer 200 mg/kg 4-HC intraperitoneally (i.p.) for 5 days. Outcomes include:
    • Depletion of CD4+CD8+ thymocytes and mature T/B cells via caspase-independent pathways .
    • Use flow cytometry to quantify lymphocyte subsets in spleen/thymus .

Advanced Research Questions

Q. How does glutathione (GSH) depletion influence tumor sensitivity to 4-HC, and what predictive assays are applicable?

  • GSH correlation : Intracellular GSH levels inversely correlate with 4-HC cytotoxicity. A ≥60% reduction in GSH (to ≤40% baseline) predicts <1% clonogenic survival in vitro .
  • Predictive assay : Measure GSH via Ellman’s reagent or HPLC pre/post 4-HC exposure. Apply to tumor biopsies for personalized therapy guidance .

Q. What challenges arise when interpreting DNA crosslink repair data in 4-HC-resistant cell lines?

  • Repair heterogeneity : Medulloblastoma cell lines show variable repair of 4-HC-induced DNA interstrand crosslinks (ICLs) via Fanconi anemia (FA) or homologous recombination (HR) pathways .
  • Experimental design : Use comet assays for crosslink quantification and siRNA knockdown to identify repair proteins (e.g., FANCD2, BRCA1) .

Q. How can 4-HC be synergized with methotrexate (MTX) to suppress RANKL in rheumatoid arthritis (RA) models?

  • Mechanism : 4-HC (1 μg/mL, 72–96 h) + MTX inhibits IL-6/sIL-6R-induced RANKL in fibroblast-like synoviocytes by blocking JAK2/STAT3 and p38MAPK pathways .
  • Validation : Use qPCR/Western blot for RANKL, phospho-STAT3, and phospho-p38. In vivo, assess bone erosion via micro-CT in collagen-induced arthritis models .

Q. How can discrepancies in ROS-mediated apoptosis data across studies be addressed?

  • Variables influencing ROS : Cell type (primary T-cells vs. immortalized lines), 4-HC concentration (3 μg/mL vs. higher doses), and assay timing (48h vs. shorter exposures) .
  • Standardization : Include ROS scavengers (e.g., NAC) as controls and use multiple detection methods (e.g., fluorescence, luminescence) .

Q. Why do some studies report caspase-dependent apoptosis despite 4-HC’s caspase-independent mechanism?

  • Context-dependent pathways : In non-immune cells (e.g., ovarian cancer lines), 4-HC may activate caspase-8 via death receptors under specific conditions (e.g., co-treatment with TRAIL) .
  • Experimental clarification : Perform caspase inhibition assays (e.g., Z-VAD-FMK) and compare apoptosis markers (e.g., PARP cleavage) across cell types .

Propriétés

IUPAC Name

N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWVRUHMJVRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049058
Record name 4-Hydroperoxy cyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39800-16-3
Record name 4-Hydroperoxycyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39800-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ASTA 6496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroperoxycyclophosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroperoxy cyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroperoxy cyclophosphamide
Reactant of Route 2
Reactant of Route 2
4-Hydroperoxy cyclophosphamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Hydroperoxy cyclophosphamide
Reactant of Route 4
4-Hydroperoxy cyclophosphamide
Reactant of Route 5
Reactant of Route 5
4-Hydroperoxy cyclophosphamide
Reactant of Route 6
4-Hydroperoxy cyclophosphamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.